2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative known for its significant applications in various scientific domains. Its complex structure, featuring both benzenesulfonamide and thiadiazole moieties, grants it unique chemical properties and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide can be achieved through a multi-step synthetic route. The process typically begins with the preparation of the key intermediate compounds, which are then assembled in subsequent steps. Key synthetic steps might involve:
Formation of the 3-methylbenzo[c][1,2,5]thiadiazole core via cyclization reactions.
Introduction of the methoxy and ethyl groups through targeted substitutions.
Coupling of the benzenesulfonamide group under controlled conditions to finalize the compound.
Industrial Production Methods
Industrial-scale production might employ optimized batch or continuous flow synthesis processes to ensure high yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact. Reaction conditions such as temperature, pressure, and reaction time are rigorously controlled.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Transformation to sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of the nitro group to an amino group.
Substitution: : Electrophilic and nucleophilic substitutions, primarily at the aromatic ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas.
Substituents: : Halogenation using N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products Formed
Reactions typically yield derivatives with modified functionalities, enhancing or altering their chemical properties for specific applications.
Scientific Research Applications
2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide finds applications in various fields, including:
Chemistry: : As a building block in organic synthesis and materials science.
Biology: : Inhibitor studies for enzymes and receptors.
Medicine: : Potential therapeutic agent for its antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting their function. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in these interactions, forming hydrogen bonds or ionic interactions. Pathways include inhibition of bacterial enzymes or modulation of inflammatory pathways.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide stands out due to its unique thiadiazole moiety. Similar compounds include:
Sulfanilamide: : Another sulfonamide but lacks the thiadiazole ring.
Benzenesulfonamide: : Basic structure without the methoxy and ethyl groups.
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTOKOFSYSCZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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